Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Description
Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate (CAS: 151541-15-0) is a complex ester derivative featuring a central hydroxypropanoate backbone substituted with two aromatic moieties: a 4-(benzyloxy)-3,5-dimethoxyphenyl group and a 2-methoxyphenoxy group. Its molecular formula is C₂₇H₃₀O₈, with a molecular weight of 482.522 g/mol and a boiling point of 641.4±55.0°C at atmospheric pressure . It is utilized in synthetic organic chemistry, particularly in the total synthesis of natural products or bioactive molecules, as evidenced by its inclusion in intermediates for spirocyclic compounds and lignosulfonate analogs .
Properties
IUPAC Name |
ethyl 3-(3,5-dimethoxy-4-phenylmethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-5-33-27(29)26(35-21-14-10-9-13-20(21)30-2)24(28)19-15-22(31-3)25(23(16-19)32-4)34-17-18-11-7-6-8-12-18/h6-16,24,26,28H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDAVWPNTDXBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC)O)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate, with CAS number 151541-15-0, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Basic Information
- Molecular Formula : C27H30O8
- Molecular Weight : 482.52 g/mol
- CAS Number : 151541-15-0
- Structural Characteristics : The compound features multiple methoxy groups and a benzyloxy moiety, which may influence its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.
Case Study: Antioxidant Evaluation
A study evaluated the antioxidant potential of structurally related compounds using DPPH and ABTS assays. The results indicated a high radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 | 30 |
| Ethyl Compound | 20 | 28 |
| Ascorbic Acid | 15 | 25 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Testing
In vitro tests revealed that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound has been explored through various models.
Research Findings
In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising avenue for therapeutic applications in inflammatory diseases.
The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Defense : Enhances the expression of endogenous antioxidant enzymes.
- Cell Signaling : Interferes with NF-kB signaling pathways, leading to decreased inflammation.
- Microbial Inhibition : Disrupts bacterial cell wall synthesis or function.
Scientific Research Applications
Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate is a complex chemical compound used in scientific research. It has the molecular formula and a molar mass of approximately 482.53 g/mol. This compound is characterized by multiple aromatic rings, methoxy groups, and a benzyloxy substituent, which contribute to its potential biological activities and applications in pharmaceuticals. The CAS number for this compound is 151541-15-0 .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. One synthetic approach involves reacting ethyl 2-(2-methoxyphenoxy)acetate with lithium diisopropyl amide in tetrahydrofuran at -78°C under an inert atmosphere, followed by the addition of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde in tetrahydrofuran at -78°C under an inert atmosphere .
Potential Applications
this compound has potential applications in various fields:
- Organic Synthesis: The compound could potentially be used in organic synthesis. It can be leveraged in synthetic pathways or when modifying the compound for enhanced biological activity.
- Pharmaceutical Research: The compound has been noted for its interesting chemical properties and potential therapeutic uses. m-Aryloxy phenols, which are structurally related to the compound, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
- Interaction Studies: Interaction studies involving this compound are crucial for understanding its pharmacokinetics and pharmacodynamics. Potential interactions need to be studied to advance the development of this compound as a therapeutic agent.
Comparison with Related Compounds
The unique combination of functional groups present in this compound may contribute to its distinct biological activities and potential applications. The table below compares this compound with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate | Contains methoxy groups but lacks benzyloxy | Simpler structure; fewer functional groups |
| Ethyl 4-(benzyloxy)-3-methoxycinnamate | Benzyloxy group present; lacks additional methoxys | Focused on cinnamate structure; different biological activity |
| Ethyl 4-hydroxy-3-methoxycinnamate | Similar aromatic structure; fewer substituents | Known for strong antioxidant properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural complexity and functional diversity of Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate necessitate comparisons with related esters, aryl ethers, and hydroxypropanoate derivatives. Below is a detailed analysis:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Comparisons
Core Backbone: The target compound features a 3-hydroxypropanoate backbone, similar to SGBG and ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate . However, its substitution with benzyloxy and methoxyphenoxy groups distinguishes it from simpler analogs.
Substituent Effects: The benzyloxy group in the target compound confers steric bulk and lipophilicity (LogP = 4.335), making it less polar than sulfonated analogs like SGBG . Halogenated derivatives, such as Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate , exhibit higher molecular weights and altered reactivity due to iodine’s electron-withdrawing effects.
Synthetic Utility: The target compound’s synthesis involves Pd/C-catalyzed hydrogenation under mild conditions (70°C, 1 bar H₂) , whereas spirocyclic analogs require multi-step pathways with lower yields (~54%) . Sulfonated lignins (e.g., SGBG) are synthesized via sulfonation to mimic natural lignosulfonates, contrasting with the esterification strategies used for the target compound .
Physical Properties: The target’s high boiling point (641.4°C) reflects its molecular complexity and stability under thermal stress, unlike simpler esters like Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (boiling point 357.6°C) .
Q & A
Basic Research Question: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The compound is synthesized via multi-step organic reactions, often involving esterification and protection/deprotection of functional groups. A general approach includes:
- Step 1 : Condensation of substituted benzaldehyde derivatives with triazole or phenolic intermediates under reflux conditions in ethanol, catalyzed by glacial acetic acid (similar to methods in and ) .
- Step 2 : Hydroxyl-group introduction via controlled oxidation or hydrolysis, ensuring stereochemical integrity at the 3-hydroxy position.
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) is critical for isolating the target compound, achieving ≥95% purity . Post-synthesis, analytical techniques like TLC (Rf values reported in ) and HPLC ensure purity .
Basic Research Question: How is the structural integrity of this compound validated in academic research?
Answer:
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm the presence of methoxy, benzyloxy, and hydroxy groups. For example, δ = 3.76 ppm (s, 3H) corresponds to methoxy protons .
- Mass Spectrometry (LC/MS-UV) : Validates molecular weight (C₂₇H₃₀O₈, MW 482.5 g/mol) and detects impurities .
- Melting Point Analysis : Reported m.p. ranges (e.g., 79–82°C in ) ensure consistency across batches .
Basic Research Question: What safety protocols are essential for handling this compound?
Answer:
The compound poses health hazards (toxicity, irritation) and environmental risks. Key protocols include:
- Storage : In airtight containers at 2–8°C, protected from light and moisture .
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Emergency measures (e.g., P301 for ingestion: "Rinse mouth, seek medical help") are critical .
- Disposal : Follow hazardous waste regulations due to potential environmental persistence .
Advanced Research Question: How can stereochemical outcomes at the 3-hydroxy position be controlled during synthesis?
Answer:
The 3-hydroxy group’s configuration may influence bioactivity. To control stereochemistry:
- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliaries during hydroxylation.
- Stereoselective Reduction : Employ reducing agents like NaBH₄ with chiral ligands to favor specific enantiomers.
- Analysis : Circular dichroism (CD) or chiral HPLC can resolve enantiomers, though current evidence lacks specific stereochemical data .
Advanced Research Question: What strategies are used to evaluate its biological activity in preclinical studies?
Answer:
While direct evidence is limited, related phenolic derivatives () suggest:
- In Vitro Assays : Screen for antioxidant, anti-inflammatory, or enzyme-inhibitory activity (e.g., COX-2 inhibition).
- Cell-Based Models : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity, with IC₅₀ calculations.
- Metabolic Stability : LC-MS/MS monitors degradation in liver microsomes to predict pharmacokinetics.
Advanced Research Question: How do researchers resolve contradictions in synthetic yields or purity across methodologies?
Answer:
Discrepancies arise from varying reaction conditions (e.g., reflux time, catalyst ratios). Mitigation strategies include:
- Design of Experiments (DoE) : Statistical optimization (e.g., varying temperature, solvent ratios) identifies critical parameters .
- Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., ester hydrolysis derivatives) to refine purification .
- Reproducibility Checks : Cross-validate methods using independent labs or standardized reagents (e.g., ≥95% purity in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
